2-Butyl-5-ethyl-4-methyl-1,3-thiazole

Lipophilicity Partition coefficient Flavor chemistry

2-Butyl-5-ethyl-4-methyl-1,3-thiazole (CAS 86290-20-2) is a 2,4,5-trisubstituted thiazole—a five-membered sulfur/nitrogen heterocycle with distinct alkyl substituents at each available ring position. It has a molecular formula of C10H17NS and a molecular weight of 183.31 g/mol.

Molecular Formula C10H17NS
Molecular Weight 183.32 g/mol
CAS No. 86290-20-2
Cat. No. B14410011
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Butyl-5-ethyl-4-methyl-1,3-thiazole
CAS86290-20-2
Molecular FormulaC10H17NS
Molecular Weight183.32 g/mol
Structural Identifiers
SMILESCCCCC1=NC(=C(S1)CC)C
InChIInChI=1S/C10H17NS/c1-4-6-7-10-11-8(3)9(5-2)12-10/h4-7H2,1-3H3
InChIKeyDLQAOPSTXFKJFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Butyl-5-ethyl-4-methyl-1,3-thiazole—CAS 86290-20-2: Procurement-Relevant Identity and Chemical Class Profile


2-Butyl-5-ethyl-4-methyl-1,3-thiazole (CAS 86290-20-2) is a 2,4,5-trisubstituted thiazole—a five-membered sulfur/nitrogen heterocycle with distinct alkyl substituents at each available ring position. It has a molecular formula of C10H17NS and a molecular weight of 183.31 g/mol [1]. The compound has been identified, though not quantified, as a volatile flavor constituent of fried chicken, roasted peanuts, and roast beef, placing it among the naturally occurring Maillard-derived aroma compounds in cooked foods [2]. Despite its structural simplicity, published experimental data on this specific thiazole are scarce; the compound is primarily referenced in metabolomic and foodomic databases as a trace food volatile rather than as a well-characterized industrial intermediate [2].

Why 2-Butyl-5-ethyl-4-methyl-1,3-thiazole Cannot Be Interchanged with Other Alkylthiazoles—the Structural-Property Gap


Alkyl-substituted thiazoles are frequently treated as interchangeable contributors to roasted, nutty, and meaty aroma profiles, yet subtle differences in the length, position, and branching of the alkyl chains translate into substantial differences in predicted lipophilicity, aqueous solubility, molecular size, and conformational flexibility [1]. For 2-butyl-5-ethyl-4-methyl-1,3-thiazole, the specific combination of an n-butyl group at position 2, a methyl group at position 4, and an ethyl group at position 5 yields a compound with a logP approximately 2.6 units higher than that of the smaller analog 2,4,5-trimethylthiazole, water solubility roughly 16-fold lower, and a rotatable-bond count four times greater [1][2]. These property divergences directly affect volatility, headspace partitioning, extraction recovery, and sensory detection thresholds, making the compound a distinct entity rather than a simple substitute for other trisubstituted thiazoles in flavor research, analytical reference standard selection, or formulation development.

Quantitative Differentiation of 2-Butyl-5-ethyl-4-methyl-1,3-thiazole from Closest Analogs


Predicted Lipophilicity (logP)—Comparison with 2,4,5-Trimethylthiazole

The ALOGPS-predicted logP of 2-butyl-5-ethyl-4-methyl-1,3-thiazole is 4.57, which is 2.65 logP units higher than the reported logP of 1.92 for 2,4,5-trimethylthiazole [1][2]. This substantial increase reflects the longer n-butyl chain and indicates a much stronger preference for hydrophobic environments.

Lipophilicity Partition coefficient Flavor chemistry

Aqueous Solubility—Comparison with 2,4,5-Trimethylthiazole

The ALOGPS-predicted water solubility of 2-butyl-5-ethyl-4-methyl-1,3-thiazole is 0.032 g/L (32 mg/L), whereas 2,4,5-trimethylthiazole has an EPI Suite-predicted solubility of 530 mg/L [1][2]. This represents an approximately 16.6-fold lower aqueous solubility for the target compound.

Water solubility Formulation Volatile partitioning

Molecular Weight and Size—Comparison with 2,4,5-Trimethylthiazole and 5-Ethyl-4-methylthiazole

2-Butyl-5-ethyl-4-methyl-1,3-thiazole has a molecular weight of 183.31 Da, which is 56.1 Da heavier than both 2,4,5-trimethylthiazole (127.21 Da) and 5-ethyl-4-methylthiazole (127.21 Da) [1][2]. This 44% increase in molecular mass directly influences boiling point and gas-chromatographic retention behavior.

Molecular weight Volatility GC retention

Conformational Flexibility (Rotatable Bond Count)—Comparison with 2,4,5-Trimethylthiazole and 5-Ethyl-4-methylthiazole

The target compound possesses 4 rotatable bonds, compared to 0 for 2,4,5-trimethylthiazole and 1 for 5-ethyl-4-methylthiazole [1]. This fourfold difference in conformational degrees of freedom arises from the n-butyl substituent at position 2 and the ethyl group at position 5, enabling a much wider ensemble of accessible conformers.

Conformational flexibility Sensory perception Molecular recognition

Application Scenarios Where 2-Butyl-5-ethyl-4-methyl-1,3-thiazole Demonstrates Documented Differentiation


Flavor-Omics and Food Volatile Research: Authentic Standard for Fried-Chicken, Roasted-Peanut, and Roast-Beef Aroma Reconstitution

Because 2-butyl-5-ethyl-4-methyl-1,3-thiazole is specifically identified as a volatile component of fried chicken, roasted peanuts, and roast beef [1], it is a necessary authentic standard for aroma reconstitution experiments targeting these food matrices. Its distinct predicted lipophilicity (logP 4.57) and conformational flexibility (4 rotatable bonds) relative to smaller alkylthiazoles ensure that its chromatographic retention and headspace partitioning behavior cannot be approximated by 2,4,5-trimethylthiazole or 5-ethyl-4-methylthiazole, making it essential for accurate GC-MS identification and quantification in food volatile profiling studies.

Flavor and Fragrance Formulation: Achieving Specific Roasted/Nutty Notes with Predictable Physicochemical Behavior

The compound's high predicted logP (4.57) [2] and low aqueous solubility (~0.032 g/L) [2] indicate that it will preferentially partition into the oil phase of emulsions or the hydrophobic core of encapsulation systems, a behavior that differs sharply from the more water-compatible 2,4,5-trimethylthiazole (logP ~1.92, solubility ~530 mg/L). Formulators seeking a roasted/nutty thiazole note that persists in the lipid phase of food products or that requires different solvent carriers should evaluate this compound rather than assuming interchangeability with trimethylthiazole.

Biomarker Discovery: Potential Dietary Exposure Marker for Nut Consumption

HMDB records indicate that 2-butyl-5-ethyl-4-methyl-1,3-thiazole has been detected, but not quantified, in nuts and could serve as a potential biomarker for nut consumption [3]. This metabolite-level occurrence pattern, combined with its distinct molecular weight (183.31 Da) and GC retention window relative to other thiazoles, positions it as a candidate compound for targeted metabolomics assays where the larger mass and higher lipophilicity provide a unique MS signal and chromatographic resolution window absent in smaller trisubstituted thiazoles.

Analytical Reference Standard Procurement: Ensuring Method Specificity for Complex Food Volatile Panels

When laboratories develop GC-MS or GC×GC methods for comprehensive volatile profiling of cooked meats and nuts, 2-butyl-5-ethyl-4-methyl-1,3-thiazole requires its own reference standard because its molecular weight (183.31 Da) and predicted retention index range differ substantially from commonly available alkylthiazole standards [4]. Procurement of the authentic compound, rather than relying on surrogate calibration with smaller thiazoles, is necessary to avoid misidentification and quantification bias in complex chromatographic datasets.

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